6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

HPK1 MAP4K1 immuno-oncology

Procure CAS 2034362-80-4 for HPK1 research. This 3-pyridylmethyl regioisomer differs from CAS 2034249-11-9 & CAS 2034634-25-6, offering unique hydrogen-bonding geometry for SAR. Compared to 2,4-disubstituted HPK1 inhibitors (e.g., HMC-H8), its 4,6-disubstituted scaffold provides distinct patent space (WO2022098807) & synthetic tractability. For DMPK, pair with the 6-methoxy analog (CAS 2034256-05-6) for head-to-head ADME. Verify identity by NMR/LC-MS upon receipt.

Molecular Formula C13H14N4O2
Molecular Weight 258.281
CAS No. 2034362-80-4
Cat. No. B2503278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
CAS2034362-80-4
Molecular FormulaC13H14N4O2
Molecular Weight258.281
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NCC2=CN=CC=C2
InChIInChI=1S/C13H14N4O2/c1-2-19-12-6-11(16-9-17-12)13(18)15-8-10-4-3-5-14-7-10/h3-7,9H,2,8H2,1H3,(H,15,18)
InChIKeyVSRCAFAJUARJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide (CAS 2034362-80-4): Procurement-Relevant Compound Profile


6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide (CAS 2034362-80-4, molecular formula C13H14N4O2, molecular weight 258.28 g/mol) is a synthetic heterocyclic small molecule belonging to the pyrimidine-4-carboxamide chemical class. [1] Its structure features a pyrimidine core bearing a 6-ethoxy substituent and a 4-carboxamide moiety linked via a methylene bridge to a pyridin-3-yl group. [2] This compound has been disclosed in patent literature as a hematopoietic progenitor kinase 1 (HPK1, MAP4K1) inhibitor and is catalogued in authoritative biochemical databases including BindingDB and ChEMBL with experimentally determined HPK1 enzymatic inhibitory activity. [3] Its substitution pattern—particularly the combination of the 6-ethoxy group and the pyridin-3-ylmethyl carboxamide—distinguishes it from closely related pyrimidine-4-carboxamide analogs used in kinase inhibitor discovery programs, and these structural features bear direct implications for procurement decisions in medicinal chemistry and chemical biology campaigns. [2]

Why Generic Substitution Is Not Advisable for 6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide (CAS 2034362-80-4)


Within the pyrimidine-4-carboxamide chemical space, seemingly minor structural variations—such as the position of the pyridine nitrogen (2-ylmethyl vs. 3-ylmethyl vs. 4-ylmethyl), the nature of the 6-alkoxy substituent (ethoxy vs. methoxy), and the presence or absence of a 2-substituent on the pyrimidine ring—can produce substantial differences in kinase inhibitory potency, selectivity profiles, and physicochemical properties. [1] The target compound 6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide bears a specific substitution pattern that differs from the extensively characterized 2,4-disubstituted pyrimidine HPK1 inhibitor series (e.g., HMC-H8, which incorporates a 2-substituent and an elaborated amine-bearing side chain), meaning that potency, selectivity, and ADME data established for those well-known analogs cannot be assumed to extrapolate to this compound. [2] Furthermore, the pyridin-3-ylmethyl regioisomer (CAS 2034362-80-4) is chemically distinct from its pyridin-2-ylmethyl analog (CAS 2034249-11-9) and pyridin-4-ylmethyl analog (CAS 2034634-25-6), each of which presents different hydrogen-bonding geometry and electronic character that can influence target engagement. [3] Similarly, replacement of the 6-ethoxy group with a 6-methoxy group (as in CAS 2034256-05-6) alters lipophilicity and metabolic stability. For research programs requiring specific HPK1 engagement or defined SAR exploration, generic interchange without experimental verification risks introducing uncontrolled variables that may compromise reproducibility and data integrity.

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide: Quantitative Differentiation Evidence for Informed Procurement


HPK1 Enzymatic Inhibitory Potency: Sub-Nanomolar Activity Distinguished from the 2,4-Disubstituted Pyrimidine HPK1 Inhibitor Class

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide (CAS 2034362-80-4) has a reported HPK1 enzymatic IC50 of 0.0700 nM as documented in BindingDB from patent WO2022098807, Example 2-11, measured via preincubation of HPK1 catalytic domain enzyme with test compound for 30 minutes. [1] By comparison, the well-characterized 2,4-disubstituted pyrimidine HPK1 inhibitor HMC-H8 (F1) from the Bioorganic Chemistry 2023 study exhibited an HPK1 IC50 of 1.11 nM, representing a ~16-fold difference in enzymatic potency between the two distinct chemotypes. [2] Other pyrimidine-4-carboxamide HPK1 inhibitors reported in BindingDB display IC50 values spanning 0.8 nM (compound 5i) to 86 nM, situating CAS 2034362-80-4 among the most potent HPK1 ligands documented in this scaffold class. [3] It is important to note that the HMC-H8 comparison is a cross-study comparison; the two compounds were not profiled in the same assay under identical conditions. The assay formats also differ: the 0.0700 nM value was generated using a TR-FRET-based HPK1 catalytic domain assay, while the 1.11 nM HMC-H8 value used a distinct enzymatic assay format. [1][2] This distinction is critical for procurement: CAS 2034362-80-4 represents a mono-substituted pyrimidine scaffold (substituted only at the 4- and 6-positions) rather than the 2,4-disubstituted scaffold of HMC-H8, offering a structurally distinct starting point for medicinal chemistry optimization with differentiated IP space. [1]

HPK1 MAP4K1 immuno-oncology kinase inhibition

Pyridine Regioisomer Differentiation: Unique Hydrogen-Bonding Geometry of the 3-Pyridylmethyl Substituent Versus 2- and 4-Pyridylmethyl Analogs

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide (CAS 2034362-80-4) bears a pyridine nitrogen at the meta (3-) position of the pyridylmethyl group, which is structurally distinct from the ortho (2-) regioisomer (CAS 2034249-11-9) and the para (4-) regioisomer (CAS 2034634-25-6). [1] The three regioisomers have identical molecular formulas (C13H14N4O2) and molecular weights (258.28 g/mol) but differ in the spatial orientation of the pyridine nitrogen lone pair. [1] In the context of kinase inhibitor design, the pyridine nitrogen in the 3-pyridylmethyl isomer projects in a geometry that is distinct from that of the 2- and 4-isomers, which can differentially engage hydrogen-bonding networks in kinase active sites, hinge regions, or solvent-exposed channels. [2] The 2-pyridylmethyl isomer positions the nitrogen adjacent to the methylene linker, potentially enabling intramolecular hydrogen bonding or chelation, while the 4-pyridylmethyl isomer orients the nitrogen para to the linker, presenting a different hydrogen-bond-accepting vector. The 3-pyridylmethyl isomer offers an intermediate geometry with a nitrogen that is neither adjacent to nor directly opposite the linker. [2] No direct comparative biological data for these three regioisomers in the same assay are available in the public domain. However, precedence from pyrimidine-4-carboxamide SAR literature—including adenosine A2A receptor antagonists and HPK1 diaminopyrimidine carboxamide inhibitors—demonstrates that pyridine nitrogen position can significantly alter target binding affinity and selectivity. [3][4] For procurement, researchers targeting systems where the 3-pyridylmethyl geometry is specified should not substitute the 2- or 4-pyridylmethyl analogs without independent validation.

structure-activity relationship pyridylmethyl regioisomers hydrogen bonding kinase hinge binding

6-Ethoxy vs. 6-Methoxy Substituent: Implications for Lipophilicity and Metabolic Stability in Pyrimidine-4-Carboxamide Scaffolds

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide (CAS 2034362-80-4, MW 258.28) differs from its 6-methoxy analog (CAS 2034256-05-6, MW 244.25) by a single methylene unit at the 6-alkoxy substituent, resulting in a molecular weight increase of 14.03 g/mol. In pyrimidine-4-carboxamide SAR literature, the 6-alkoxy group is recognized as a modifiable position that influences compound solubility, lipophilicity (logP/logD), and metabolic stability. [1] Specifically, the ethoxy group is noted to enhance solubility and alter pharmacokinetics compared to methoxy derivatives in related pyrimidine-4-carboxamide series. The additional methylene unit in the ethoxy group increases the calculated logP by approximately 0.3–0.5 log units compared to methoxy, which may improve membrane permeability while potentially reducing aqueous solubility. [2] Furthermore, the ethoxy group has been cited as a structural feature that can improve metabolic stability relative to methoxy in pyrimidine-4-carboxamide and pyrazine-carboxamide kinase inhibitor contexts, potentially due to altered CYP450 oxidation susceptibility at the O-alkyl position. [1] No quantitative head-to-head metabolic stability comparison between the 6-ethoxy and 6-methoxy analogs of the pyridin-3-ylmethyl pyrimidine-4-carboxamide series is publicly available; these are class-level inferences based on broader pyrimidine-4-carboxamide SAR trends. For procurement, researchers should select the ethoxy variant when enhanced lipophilicity or potentially improved metabolic stability is desired for their experimental system.

lipophilicity metabolic stability alkoxy substituent ADME drug metabolism

Scaffold Differentiation: Mono-Substituted Pyrimidine Core Versus 2,4-Disubstituted Pyrimidine HPK1 Inhibitors

6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide (CAS 2034362-80-4) represents a mono-substituted pyrimidine scaffold where the pyrimidine ring bears substituents at the 4- and 6-positions but lacks substitution at the 2-position. [1] This contrasts with the extensively characterized 2,4-disubstituted pyrimidine HPK1 inhibitor series exemplified by HMC-H8 (F1), which incorporate a 2-substituent (typically an aryl or heteroaryl group) and a more elaborate amine-bearing 4-carboxamide side chain. [2] The absence of a 2-substituent in CAS 2034362-80-4 results in a significantly lower molecular weight (258.28 vs. >450 g/mol for HMC-H8 analogs), reduced topological polar surface area, and a distinct IP landscape. [2] Patent WO2022098807 discloses CAS 2034362-80-4 as a specific exemplified compound (Example 2-11), confirming its distinct patent space relative to 2,4-disubstituted pyrimidine HPK1 inhibitor patents assigned to other entities. [1][3] The mono-substituted scaffold also offers synthetic tractability advantages: fewer synthetic steps, reduced cost of goods, and simplified analog generation for SAR exploration compared to the more complex 2,4-disubstituted pyrimidine series. [2] The structural simplicity of the 4,6-disubstituted scaffold with a free 2-position provides a vector for further functionalization that is chemically orthogonal to the 2,4-disubstituted series. [1] For procurement in drug discovery programs, CAS 2034362-80-4 offers a structurally and intellectually distinct chemical starting point with a different optimization trajectory compared to the 2,4-disubstituted pyrimidine class.

scaffold hopping intellectual property chemical series pyrimidine substitution medicinal chemistry

Optimal Research and Industrial Application Scenarios for 6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide (CAS 2034362-80-4)


HPK1-Mediated Immuno-Oncology Target Engagement Studies Requiring Sub-Nanomolar Potency and a Structurally Distinct Chemical Starting Point

For academic or industry research groups investigating HPK1 (MAP4K1) as an immuno-oncology target, CAS 2034362-80-4 provides a sub-100 pM HPK1 enzymatic inhibitor (IC50 = 0.0700 nM) with a 4,6-disubstituted pyrimidine scaffold that is structurally distinct from the more extensively characterized 2,4-disubstituted pyrimidine HPK1 inhibitor series (e.g., HMC-H8, IC50 = 1.11 nM). [1][2] This compound is suitable for use as a biochemical tool compound in HPK1 enzymatic assays, as a reference ligand for SPR-based binding studies, and as a starting scaffold for medicinal chemistry optimization programs targeting HPK1-driven immune modulation in T cell exhaustion models. [1] Its distinct patent space (WO2022098807) and reduced molecular weight (258.28 g/mol) offer intellectual property and synthetic tractability advantages for hit-to-lead campaigns. [3] Researchers should note that cellular activity data (e.g., p-SLP76 inhibition, IL-2 release) and kinase selectivity profiling for this specific compound are not publicly available, and these parameters should be characterized independently in the intended cellular context. [2]

Pyridylmethyl Regioisomer SAR Studies in Kinase or Receptor Target Engagement

CAS 2034362-80-4 is the 3-pyridylmethyl (meta) regioisomer within a series that includes the 2-pyridylmethyl (CAS 2034249-11-9) and 4-pyridylmethyl (CAS 2034634-25-6) analogs. [4] Procurement of the correct regioisomer is essential for SAR studies that systematically explore the effect of pyridine nitrogen position on kinase hinge binding, allosteric pocket engagement, or receptor-ligand interactions. The 3-pyridylmethyl geometry presents a unique hydrogen-bond-accepting vector that is neither adjacent to nor directly opposite the methylene linker, which may confer differentiated target selectivity relative to the 2- and 4-isomers. [5] For medicinal chemistry programs employing structure-based drug design, the 3-pyridylmethyl isomer can serve as a probe to map hydrogen-bonding requirements in kinase active sites or receptor binding pockets. Researchers should verify regioisomer identity by NMR or LC-MS upon receipt, given the identical molecular weights of the three isomers. [4]

Comparative ADME and Physicochemical Profiling of 6-Ethoxy vs. 6-Methoxy Pyrimidine-4-Carboxamide Analogs

For drug metabolism and pharmacokinetics (DMPK) groups conducting systematic ADME profiling of pyrimidine-4-carboxamide series, CAS 2034362-80-4 (6-ethoxy) and its 6-methoxy analog (CAS 2034256-05-6) constitute a matched molecular pair differing by a single methylene unit at the 6-alkoxy position. This pair can be used to experimentally quantify the impact of O-alkyl chain length on key ADME parameters including microsomal stability (human/rat liver microsomes), CYP450 inhibition, aqueous solubility, logD, Caco-2 permeability, and plasma protein binding. [6] In pyrimidine-4-carboxamide class literature, the ethoxy group has been noted to enhance solubility and alter pharmacokinetics relative to methoxy derivatives, but experimental validation in the specific pyridin-3-ylmethyl context is required. [6] Procurement of both the ethoxy and methoxy analogs from a single supplier batch enables controlled head-to-head ADME comparison with minimal batch-to-batch variability.

Kinase Selectivity Panel Screening and Off-Target Profiling of a Novel Mono-Substituted Pyrimidine HPK1 Ligand

CAS 2034362-80-4 has demonstrated potent HPK1 binding (IC50 = 0.0700 nM in enzymatic assay) but its broader kinome selectivity profile remains uncharacterized in the public domain. [1] For kinase profiling core facilities and CROs, this compound is a suitable candidate for commercial kinase selectivity panels (e.g., KINOMEscan, SelectScreen, or KinaseProfiler) to establish its selectivity fingerprint across the human kinome, with particular emphasis on MAP4K family members (MAP4K2/GCK, MAP4K3/GLK, MAP4K4/HGK, MAP4K5/KHS, MAP4K6/MINK) and off-targets relevant to immunology programs (LCK, ZAP70, JAK family). [7] Given that structurally related diaminopyrimidine carboxamide HPK1 inhibitors have shown variable selectivity over GLK/MAP4K3 (ranging from ~4-fold to >100-fold), systematic kinome profiling of CAS 2034362-80-4 is valuable for establishing its suitability as an HPK1-selective chemical probe. [5] The compound's low molecular weight (258.28 g/mol) and favorable ligand efficiency metrics support its use in fragment-based or scaffold-hopping approaches where kinome-wide selectivity is a critical parameter. [1]

Quote Request

Request a Quote for 6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.